Z-L-Tyrosine dcha

Description

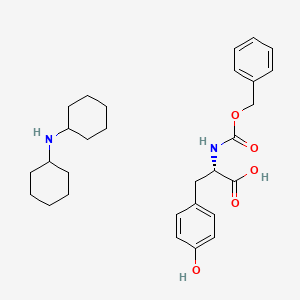

Structure

2D Structure

Properties

Molecular Formula |

C29H40N2O5 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2/t15-;/m0./s1 |

InChI Key |

ILNIYMMCOCRGLW-RSAXXLAASA-N |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Dicyclohexylamine (DCHA) Salt in Z-L-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of peptide synthesis and the development of complex pharmaceutical molecules, the strategic use of protecting groups is paramount to ensure high yields and purity of the final product. N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine), a crucial building block, is frequently utilized as its dicyclohexylammonium (DCHA) salt. This technical guide provides an in-depth analysis of the multifaceted role of the DCHA salt in the application of Z-L-Tyrosine. It will detail the advantages conferred by salt formation, present key physicochemical data, provide comprehensive experimental protocols for the formation and cleavage of the salt, and illustrate the associated chemical workflows.

Introduction: The Significance of Carboxyl Group Protection

L-Tyrosine, an aromatic amino acid, is a fundamental component of many biologically active peptides and proteins. Its chemical structure contains three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on its side chain. During the stepwise process of peptide synthesis, it is imperative that these reactive sites are selectively protected to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.

The benzyloxycarbonyl (Z or Cbz) group is a commonly employed protecting group for the α-amino functionality. However, the free carboxylic acid of Z-L-Tyrosine can still present challenges, including low solubility in organic solvents and potential for side reactions. The formation of a dicyclohexylammonium (DCHA) salt with the carboxylic acid moiety is a widely adopted strategy to mitigate these issues.

The Core Function of the DCHA Salt

The primary role of the DCHA salt in Z-L-Tyrosine is to act as a temporary, ionically-bound protecting group for the carboxylic acid. This salt formation imparts several significant advantages that streamline the handling and application of this critical reagent in multi-step organic synthesis.

Key Advantages of DCHA Salt Formation:

-

Enhanced Stability and Handling: N-protected amino acids, particularly in their free acid form, can sometimes be oils or amorphous solids that are difficult to handle and purify. The formation of the DCHA salt often induces crystallization, resulting in a stable, free-flowing crystalline solid. This crystalline nature simplifies purification through recrystallization, improves storage stability, and allows for more accurate weighing and dispensing.

-

Improved Solubility Profile: While seemingly counterintuitive, the formation of an organic-soluble salt can modulate the solubility of the protected amino acid in a favorable manner for specific applications.

-

Facilitated Purification: The crystalline nature of the DCHA salt allows for straightforward purification by simple filtration and washing, effectively removing impurities that may be present in the initial N-protected amino acid preparation.

Physicochemical Data: Z-L-Tyrosine vs. Z-L-Tyrosine DCHA Salt

The following table summarizes the key physicochemical properties of Z-L-Tyrosine and its corresponding DCHA salt, highlighting the impact of salt formation.

| Property | Z-L-Tyrosine (Free Acid) | This compound Salt | Rationale for Difference |

| CAS Number | 1164-16-5 | 7278-35-5 | Different chemical entities. |

| Molecular Formula | C₁₇H₁₇NO₅ | C₂₉H₄₀N₂O₅ | Addition of dicyclohexylamine (C₁₂H₂₃N). |

| Molecular Weight | 315.33 g/mol | 496.64 g/mol | Increased mass due to the counter-ion. |

| Melting Point | 55-60 °C[1][2][3] or 95 °C[4] | ~95.55 °C (This value is from a product catalog and should be considered typical) | Salt formation leads to a more ordered crystalline lattice, generally increasing the melting point. |

| Solubility | Sparingly soluble in acetic acid, methanol, and DMSO.[5] Water solubility is 1.53 g/L at 25 °C.[5] | Soluble in methanol. | The ionic nature of the salt can alter its interaction with different solvents. |

| Physical Form | White to pale cream powder.[1] | Crystalline solid. | The bulky, symmetrical dicyclohexylammonium ion promotes the formation of a stable crystal lattice. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound salt and its subsequent conversion back to the free acid, a necessary step before its activation and coupling in peptide synthesis.

Preparation of this compound Salt

This protocol describes the formation of the dicyclohexylammonium salt from N-benzyloxycarbonyl-L-tyrosine.

Materials:

-

N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine)

-

Dicyclohexylamine (DCHA)

-

Methanol

-

Diethyl ether

-

Stir plate and magnetic stir bar

-

Beaker or Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the Z-L-Tyrosine in a minimal amount of warm methanol.

-

In a separate container, dissolve an equimolar amount of dicyclohexylamine in a small amount of methanol.

-

Slowly add the dicyclohexylamine solution to the stirring Z-L-Tyrosine solution at room temperature.

-

A white precipitate of the this compound salt should begin to form.

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure complete salt formation.

-

To further encourage precipitation, the flask can be cooled in an ice bath.

-

Add diethyl ether to the mixture to decrease the solubility of the salt and induce further precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound salt under vacuum.

Conversion of this compound Salt to the Free Acid

Prior to use in a peptide coupling reaction, the DCHA salt must be cleaved to regenerate the free carboxylic acid.

Materials:

-

This compound salt

-

Ethyl acetate

-

10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the this compound salt in ethyl acetate (approximately 5-10 volumes relative to the salt).

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of a 10% aqueous potassium bisulfate or phosphoric acid solution.

-

Shake the separatory funnel vigorously. The solid DCHA salt should dissolve as the free acid is liberated into the organic phase and the dicyclohexylammonium bisulfate/phosphate salt dissolves in the aqueous phase.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer two more times with the aqueous acidic solution.

-

Wash the organic layer with water until the pH of the aqueous wash is neutral.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid, which may be a solid or an oil.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving the this compound salt.

Caption: Workflow for the preparation and purification of this compound salt.

Caption: Process flow from DCHA salt cleavage to peptide bond formation.

Conclusion

The use of the dicyclohexylammonium salt of Z-L-Tyrosine is a practical and effective strategy in synthetic chemistry, particularly in the demanding field of peptide synthesis. The formation of the DCHA salt serves to protect the carboxylic acid functionality, enhance the stability of the compound, and facilitate its purification and handling by inducing crystallization. The straightforward protocols for both the formation and cleavage of this salt make it a valuable tool for researchers and drug development professionals. A thorough understanding of the role and properties of the this compound salt enables its efficient and reliable application in the synthesis of complex, high-value molecules.

References

- 1. N-benciloxicarbonil-L-tirosina, 99 %, puede contener hasta ≈ 10 % de agua, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 2. A10966.14 [thermofisher.cn]

- 3. mpbio.com [mpbio.com]

- 4. N-Benzyloxycarbonyl-L-tyrosine 1164-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. N-Benzyloxycarbonyl-L-tyrosine , 98% , 1164-16-5 - CookeChem [cookechem.com]

Z-L-Tyrosine Dicyclohexylamine Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for Z-L-Tyrosine dicyclohexylamine salt (Z-L-Tyrosine dcha). This compound, a salt of the N-terminally protected amino acid Z-L-Tyrosine and dicyclohexylamine, is a valuable building block in peptide synthesis and other areas of medicinal chemistry.

Core Chemical Properties and Structure

This compound, systematically named N-(Benzyloxycarbonyl)-L-tyrosine dicyclohexylammonium salt, is a white crystalline powder. The formation of the dicyclohexylamine salt enhances the stability and improves the handling characteristics of the parent Z-L-Tyrosine molecule, which can be advantageous in synthetic applications.

Chemical Structure

The structure of this compound consists of two components: the Z-L-Tyrosine anion and the dicyclohexylammonium cation. In Z-L-Tyrosine, the amino group of the L-tyrosine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation. The dicyclohexylamine forms an ammonium salt with the carboxylic acid moiety of the Z-L-Tyrosine.

Caption: Chemical structure of this compound.

Physicochemical Data

While specific experimental data for this compound is not consistently available across the literature, the following table summarizes its key identifiers and the properties of its parent molecule, N-Cbz-L-Tyrosine, for reference.

| Property | Value | Reference |

| Synonyms | N-CARBOBENZOXY-L-TYROSINE DICYCLOHEXYLAMINE SALT, Z-Tyr-OH·DCHA, N-Benzyloxycarbonyl-L-Tyrosine Dicyclohexylammonium Salt | [1] |

| CAS Number | 7278-35-5 | [2] |

| Molecular Formula | C29H40N2O5 | [1] |

| Molecular Weight | 496.64 g/mol | [1] |

| Appearance | White powder | General observation from suppliers |

| Melting Point of N-Cbz-L-Tyrosine | 101-104 °C | Not available for the DCHA salt |

| Solubility of N-Cbz-L-Tyrosine | Soluble in methanol, ethanol, ethyl acetate | Solubility of the DCHA salt is expected to be good in organic solvents like dichloromethane and ethyl acetate. |

Experimental Protocols

The following sections detail generalized experimental procedures relevant to the synthesis and use of this compound.

Synthesis of Z-L-Tyrosine Dicyclohexylamine Salt

The formation of a dicyclohexylamine salt is a common method for the purification and stabilization of N-protected amino acids.

Methodology:

-

Dissolution: Dissolve N-Cbz-L-Tyrosine in a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Addition of Dicyclohexylamine: To the stirred solution, add one equivalent of dicyclohexylamine dropwise at room temperature.

-

Precipitation: The dicyclohexylamine salt will typically precipitate out of the solution upon addition. The mixture may be cooled to enhance precipitation.

-

Isolation: The precipitated salt is collected by filtration.

-

Washing and Drying: The collected solid is washed with the solvent used for the reaction to remove any unreacted starting materials and then dried under vacuum to yield the final product.

Caption: General workflow for the synthesis of this compound.

Liberation of the Free Acid from the Dicyclohexylamine Salt

For use in peptide synthesis, the free N-Cbz-L-Tyrosine must often be liberated from its dicyclohexylamine salt.

Methodology:

-

Suspension: Suspend the this compound salt in a suitable organic solvent (e.g., ethyl acetate).

-

Acidification: Add an aqueous solution of an acid, such as 10% citric acid or dilute hydrochloric acid, and stir the biphasic mixture vigorously. The dicyclohexylamine will be protonated and move into the aqueous phase, leaving the free N-Cbz-L-Tyrosine in the organic phase.

-

Phase Separation: Separate the organic layer from the aqueous layer.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to obtain the free N-Cbz-L-Tyrosine.

Caption: Workflow for liberating the free acid from its dcha salt.

Signaling Pathways and Biological Relevance

Currently, there is no specific literature that describes a direct role for this compound in biological signaling pathways. Its primary utility is as a protected amino acid derivative for chemical synthesis, particularly in the field of peptide synthesis.

The parent molecule, L-tyrosine, is a crucial amino acid involved in numerous biological processes. It serves as a precursor for the synthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. Furthermore, L-tyrosine is a key component of many proteins and can be post-translationally modified (e.g., phosphorylation), which is a fundamental mechanism in signal transduction cascades. The study of synthetic peptides containing tyrosine and its analogs is therefore of great interest in understanding and modulating these biological pathways.

Conclusion

Z-L-Tyrosine dicyclohexylamine salt is a stable and convenient form of N-terminally protected L-tyrosine, facilitating its use in organic and medicinal chemistry. While detailed, experimentally determined physicochemical data for this specific salt is sparse in publicly available literature, its chemical identity is well-established. The generalized protocols provided herein offer a solid foundation for its synthesis and manipulation in a laboratory setting. Its value lies in its role as a key building block for the synthesis of peptides and other complex molecules, which in turn are instrumental in the study of a wide array of biological signaling pathways.

References

An In-depth Technical Guide on N-carbobenzoxy-L-tyrosine dicyclohexylamine salt

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA), a key intermediate in peptide synthesis. The document details its discovery within the context of advancements in peptide chemistry, its physicochemical properties, and detailed experimental protocols for its synthesis and the subsequent liberation of the free N-protected amino acid. The rationale for utilizing the dicyclohexylammonium salt form for purification and stability is also discussed. This guide is intended to be a practical resource for professionals engaged in peptide chemistry and drug development.

Introduction: The Genesis of a Key Intermediate

The discovery and use of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt are intrinsically linked to the pioneering work in peptide synthesis. The development of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, enabling the controlled, stepwise assembly of amino acids into peptides.[1] The Cbz group's stability under coupling conditions and its facile removal by catalytic hydrogenation provided a robust strategy for protecting the α-amino group of amino acids.

However, many N-protected amino acids, including N-Cbz-L-tyrosine, are often oils or solids that are difficult to crystallize and purify. The introduction of dicyclohexylamine (DCHA) as a salt-forming agent provided a practical solution to this problem. The formation of dicyclohexylammonium salts of N-protected amino acids often yields stable, highly crystalline solids that are easily purified by recrystallization.[2][3] This approach enhances the purity of the amino acid derivative before its incorporation into a peptide chain, a critical factor for the successful synthesis of complex peptides. While a singular "discovery" paper for this specific salt is not prominent, its use emerged from the established practice of employing DCHA to purify N-protected amino acids.

Physicochemical Properties and Data

N-carbobenzoxy-L-tyrosine dicyclohexylamine salt is a white to off-white crystalline powder. Its formation from the acidic N-Cbz-L-tyrosine and the basic dicyclohexylamine results in a stable, easily handled solid.

Table 1: Physicochemical Data of N-carbobenzoxy-L-tyrosine and its Dicyclohexylamine Salt

| Property | N-carbobenzoxy-L-tyrosine (Z-Tyr-OH) | N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA) |

| CAS Number | 1164-16-5[4] | 7278-35-5 |

| Molecular Formula | C₁₇H₁₇NO₅[4] | C₂₉H₄₀N₂O₅ |

| Molecular Weight | 315.33 g/mol | 496.64 g/mol |

| Appearance | White to almost white powder/crystal | White crystalline powder |

| Melting Point | ~95 °C | Varies by supplier, typically in the range of 200-212 °C for similar salts[5] |

| Optical Rotation [α]D | ~+10° (c=1, Acetic Acid) | Data not consistently available, but related salts show specific rotations. |

| Solubility | Soluble in Methanol | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-carbobenzoxy-L-tyrosine, its conversion to the dicyclohexylamine salt, and the subsequent liberation of the free acid.

Synthesis of N-carbobenzoxy-L-tyrosine (Z-Tyr-OH)

This procedure outlines the protection of the amino group of L-tyrosine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

-

L-Tyrosine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in a reaction vessel, cooling the mixture in an ice bath to 0-5 °C.

-

In a separate flask, dissolve benzyl chloroformate in dioxane or THF.

-

Add the benzyl chloroformate solution dropwise to the stirred L-tyrosine solution, maintaining the temperature at 0-5 °C. Simultaneously, add a solution of NaOH to keep the reaction mixture alkaline (pH 8-9).

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with cold dilute hydrochloric acid. A white precipitate of N-Cbz-L-tyrosine will form.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude N-Cbz-L-tyrosine, which can be used directly in the next step or purified by recrystallization.

Preparation of N-carbobenzoxy-L-tyrosine dicyclohexylamine salt (Z-Tyr-OH·DCHA)

This protocol describes the formation of the crystalline DCHA salt from the crude or purified Z-Tyr-OH.

Materials:

-

N-carbobenzoxy-L-tyrosine (from step 3.1)

-

Dicyclohexylamine (DCHA)

-

Acetone or Ethanol

-

Diethyl ether or Hexane

Procedure:

-

Dissolve the N-Cbz-L-tyrosine in a suitable solvent such as acetone or warm ethanol.

-

Add an equimolar amount of dicyclohexylamine to the solution while stirring.

-

Stir the mixture at room temperature. The dicyclohexylammonium salt will typically precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

-

If precipitation is slow, the addition of a less polar solvent like diethyl ether or hexane can promote crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold diethyl ether or hexane to remove any residual impurities.

-

Dry the product under vacuum to obtain pure N-carbobenzoxy-L-tyrosine dicyclohexylamine salt.

Liberation of N-carbobenzoxy-L-tyrosine from its DCHA Salt

Before use in peptide synthesis, the free N-protected amino acid must be recovered from its DCHA salt.

Materials:

-

N-carbobenzoxy-L-tyrosine dicyclohexylamine salt

-

Ethyl acetate or another suitable organic solvent

-

10% Phosphoric acid or 10% Citric acid solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend the DCHA salt in ethyl acetate.[2]

-

Add a 10% aqueous solution of phosphoric acid or citric acid and stir vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be acidic (pH 2-3).[2]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic phase with additional portions of the acidic solution, followed by water until the pH of the aqueous wash is neutral.[2]

-

Dry the organic phase over anhydrous sodium sulfate.[2]

-

Filter and evaporate the solvent under reduced pressure to yield the free N-Cbz-L-tyrosine, which is often obtained as a foam or oil.[2]

Mandatory Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of Z-Tyr-OH via its DCHA salt.

Diagram 2: Logical Relationship of Components

Caption: Relationship between the core components in the preparation of the title compound.

Role in Drug Development and Signaling Pathways

N-carbobenzoxy-L-tyrosine dicyclohexylamine salt does not have a direct role in biological signaling pathways. Its significance in drug development is as a critical starting material for the synthesis of therapeutic peptides. Tyrosine residues in peptides are often crucial for their biological activity, participating in interactions with receptors and enzymes. Furthermore, tyrosine can be a precursor for catecholamines like dopamine and norepinephrine, making tyrosine-containing peptides relevant in neurological and metabolic research.[7] The use of a high-purity, protected tyrosine derivative like Z-Tyr-OH·DCHA ensures the fidelity of the peptide synthesis process, which is paramount in the development of peptide-based pharmaceuticals. The stability and ease of handling afforded by the DCHA salt form contribute to the robustness and scalability of the manufacturing process for these therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. bachem.com [bachem.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine dicyclohexylamine salt | 16879-90-6 [amp.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Z-L-Tyrosine Dicyclohexylammonium Salt in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of N-α-Carbobenzyloxy-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine DCHA) in peptide synthesis. It details the advantages of using this salt form, provides experimental protocols for its use, presents relevant quantitative data, and visualizes a key biological pathway involving tyrosine residues.

Introduction: The Role of this compound in Peptide Synthesis

N-α-Carbobenzyloxy-L-tyrosine (Z-L-Tyrosine) is a commonly used N-protected derivative of the amino acid L-tyrosine in peptide synthesis. The carbobenzyloxy (Z) group provides robust protection for the α-amino group, compatible with various coupling strategies, particularly in solution-phase synthesis and certain solid-phase peptide synthesis (SPPS) approaches, primarily utilizing the Boc/Bzl protection strategy.

The dicyclohexylammonium (DCHA) salt form of Z-L-Tyrosine offers several practical advantages over the free acid. DCHA salts of N-protected amino acids are often crystalline, which facilitates purification and handling.[1] This salt formation enhances the stability of the amino acid derivative, preventing the formation of oligopeptide impurities that can occur during the preparation of Fmoc-amino acids.[2] The dicyclohexylammonium counterion moderates the nucleophilicity of the carboxylate group, thereby preventing unwanted side reactions.[2]

Data Presentation: Synthesis of Tyrosine-Containing Peptides

The successful incorporation of tyrosine residues is critical for the synthesis of numerous bioactive peptides. While specific coupling yields for each amino acid are not always reported, the overall yield and purity of the final peptide provide a strong indication of the efficiency of the synthetic process, including the coupling of the protected tyrosine residue.

The following table summarizes the synthesis outcomes for representative tyrosine-containing peptides, demonstrating the feasibility of incorporating protected tyrosine derivatives in SPPS.

| Peptide/Analog | Synthesis Strategy | Protected Tyrosine Derivative Used | Overall Recovery/Yield | Final Purity | Reference |

| Bombesin Analogs | Solid-Phase Synthesis (Fmoc/tBu) | Fmoc-Tyr(tBu)-OH | 13-32% | 91-97% | [3] |

| [Pro¹,Tyr⁴]Bombesin[1-14] | Solid-Phase Synthesis (Fmoc) | Fmoc-Tyr(tBu)-OH | >99% (Radiochemical Yield) | >99% (Radiochemical Purity) | [4] |

| Angiotensin II Analogs | Solid-Phase Synthesis | Not specified | Not specified | Purified by HPLC | [5] |

| [α-Methyltyrosine-4]Angiotensin II | Solid-Phase Synthesis | Not specified | Not specified | 92.6 ± 5.3% pressor activity of Angiotensin II | [6] |

Note: The yields reported are for the entire multi-step synthesis and not the individual coupling efficiency of the tyrosine residue. However, the high purity of the final peptides indicates successful incorporation.

Experimental Protocols

Conversion of this compound Salt to the Free Acid

Prior to its use in a peptide coupling reaction, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid.

Materials:

-

This compound salt

-

Ethyl acetate (or other suitable organic solvents like tert-butyl methyl ether or isopropyl ether)[1]

-

10% Phosphoric acid solution[1]

-

Water (deionized)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate.[1] For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).[1]

-

Transfer the suspension to a separatory funnel.

-

Add 10% phosphoric acid while stirring until the solid has completely dissolved and two clear liquid phases are visible.[1]

-

Check the pH of the lower aqueous phase to ensure it is between 2 and 3.[1]

-

Separate the aqueous layer.

-

Wash the organic layer once with two volume parts of 10% phosphoric acid.[1]

-

Extract the organic phase three times with two volume parts of water. The pH of the final aqueous wash should be ≥4.[1]

-

Dry the organic phase over anhydrous sodium sulfate.[1]

-

Filter off the sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-L-Tyrosine free acid, which will likely be an oil or a foam.[1]

-

The success of the conversion can be monitored by Thin Layer Chromatography (TLC).[1]

Coupling of Z-L-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling the prepared Z-L-Tyrosine (free acid) onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.

Materials:

-

Z-L-Tyrosine (free acid)

-

Peptide-resin with a free N-terminus

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes.

-

Deprotection (if necessary): If the N-terminus of the peptide-resin is protected (e.g., with a Boc group), perform a deprotection step. For Boc deprotection, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: After deprotection, neutralize the resulting TFA salt by washing the resin with a solution of DIEA in DCM (typically 5-10%).

-

Activation of Z-L-Tyrosine: In a separate vessel, dissolve Z-L-Tyrosine (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF. Add DIEA (2-3 equivalents) to activate the carboxylic acid.

-

Coupling: Add the activated Z-L-Tyrosine solution to the swelled and deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no color change) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization: Tyrosine's Role in EGFR Signaling

Tyrosine residues play a pivotal role in cellular signaling through their phosphorylation, which creates docking sites for various signaling proteins. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[2] The diagram below illustrates a simplified workflow of EGFR activation and downstream signaling, highlighting the central role of tyrosine phosphorylation.

Caption: EGFR signaling pathway initiated by ligand binding.

The following DOT script describes the experimental workflow for preparing and using this compound in peptide synthesis.

Caption: Workflow for this compound use in peptide synthesis.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. researchgate.net [researchgate.net]

- 3. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 64Cu-DOTA-[Pro1,Tyr4]-Bombesin[1-14] - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of analogues of angiotensins II and III containing O-methyltyrosine and D-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

The Carbobenzoxy Group in Z-L-Tyrosine: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex pharmaceuticals. Among these, the carbobenzoxy (Z or Cbz) group holds a significant place in the chemist's toolbox for its reliability in protecting the amino functionality of amino acids. This technical guide provides an in-depth exploration of the function of the carbobenzoxy group in Z-L-Tyrosine, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

The Core Function of the Carbobenzoxy Group

The primary role of the carbobenzoxy group when attached to the nitrogen atom of L-Tyrosine is to act as a temporary shield, preventing the highly nucleophilic amino group from engaging in unwanted side reactions during peptide bond formation.[1][2] By converting the amine into a carbamate, its nucleophilicity is significantly reduced, allowing for the selective activation of the carboxylic acid group of another amino acid and subsequent amide bond formation. The Z-group is valued for its stability under a range of reaction conditions, yet it can be readily removed under specific and mild conditions, a critical attribute for any effective protecting group.[3]

The selection of a protecting group strategy is paramount to the success of peptide synthesis. The Z-group is part of the butoxycarbonyl/benzyl (Boc/Bzl) protection scheme, one of the two major strategies in solid-phase peptide synthesis (SPPS), the other being the fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approach.[4] The compatibility and selective removal of different protecting groups, a concept known as orthogonality, is crucial for the synthesis of complex peptides.[5][6] The carbobenzoxy group is considered orthogonal to the acid-labile Boc group and the base-labile Fmoc group, allowing for strategic deprotection sequences.[4][7]

Quantitative Data on Synthesis and Deprotection

The efficiency of both the introduction and removal of the carbobenzoxy group is a key consideration in its application. The following tables summarize quantitative data on reaction yields for the synthesis of Z-L-Tyrosine and its deprotection.

Table 1: Synthesis of N-Cbz-L-Tyrosine

| Reaction Conditions | Reagent | Base | Solvent | Yield (%) | Reference |

| Schotten-Baumann | Benzyl Chloroformate | Aq. NaHCO3 / NaOH | Dioxane/Water | 81% | |

| Schotten-Baumann | Benzyl Chloroformate | Aq. NaHCO3 | Dioxane/Water | 78-80% | [8] |

Table 2: Deprotection of N-Cbz-L-Tyrosine

| Method | Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol | Room Temp. | 12 h | High | N/A |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol | Room Temp. | 3-4 h | High | [9] |

| Acid-Mediated | HCl in organic solvent | Various | Room Temp. | Varies | High | [10] |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for researchers. The following sections provide step-by-step protocols for the protection of L-Tyrosine with the carbobenzoxy group and its subsequent removal.

Synthesis of N-Cbz-L-Tyrosine via Schotten-Baumann Reaction

This protocol describes the protection of the amino group of L-Tyrosine using benzyl chloroformate under basic conditions.

Materials:

-

L-Tyrosine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl Acetate

-

0.5 M HCl

Procedure:

-

Dissolve L-Tyrosine (2.5 mmol) and Sodium Bicarbonate (10 mmol) in a mixture of THF and water (1:1, 20 mL).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzyl chloroformate (2.75 mmol) in THF (15 mL) dropwise to the stirred reaction mixture.

-

Allow the reaction to stir at room temperature for 2 days.

-

Remove the THF by rotary evaporation.

-

Acidify the remaining aqueous solution to pH 2 with 0.5 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-Tyrosine.

Deprotection of N-Cbz-L-Tyrosine via Catalytic Hydrogenolysis

This protocol details the removal of the carbobenzoxy group using palladium on carbon as a catalyst and hydrogen gas.

Materials:

-

N-Cbz-L-Tyrosine

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas supply

Procedure:

-

Dissolve N-Cbz-L-Tyrosine in methanol in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated 3 times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected L-Tyrosine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and their place within a broader experimental context.

Protection of L-Tyrosine with the Carbobenzoxy Group

Deprotection of Z-L-Tyrosine

General Workflow for Dipeptide Synthesis using Z-L-Tyrosine

Potential Side Reactions and Considerations

While the carbobenzoxy group is a robust protecting group, there are potential side reactions to consider, particularly in the context of L-Tyrosine. The phenolic hydroxyl group of tyrosine is also nucleophilic and can undergo side reactions such as O-acylation if not protected.[2] Therefore, in solid-phase peptide synthesis, the tyrosine side chain is typically protected with a group that is orthogonal to the N-terminal protecting group (e.g., a tert-butyl ether in Fmoc/tBu chemistry).[4]

During the deprotection of the Z-group via catalytic hydrogenolysis, care must be taken as the catalyst can also reduce other functional groups if present in the molecule.[11] Furthermore, incomplete deprotection can lead to the formation of deletion sequences in the final peptide.[1]

Conclusion

The carbobenzoxy group is a foundational tool in peptide chemistry, providing reliable and reversible protection for the amino group of L-Tyrosine and other amino acids. Its stability, ease of introduction, and selective removal make it a valuable asset in the synthesis of peptides and other complex organic molecules. A thorough understanding of its function, coupled with optimized protocols and an awareness of potential side reactions, enables researchers and drug development professionals to effectively utilize Z-L-Tyrosine in their synthetic endeavors.

References

- 1. Bot Detection [iris-biotech.de]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Bot Detection [iris-biotech.de]

- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.uniurb.it [people.uniurb.it]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. tdcommons.org [tdcommons.org]

- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to Z-L-Tyrosine DCHA for Protein Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-L-Tyrosine dicyclohexylamine (DCHA) salt is a protected amino acid derivative commonly utilized in protein research, particularly in the field of peptide synthesis. The "Z" or "Cbz" designation refers to the benzyloxycarbonyl group, which protects the α-amino group of L-tyrosine. The formation of a salt with dicyclohexylamine (DCHA) enhances the stability and crystallinity of the compound, facilitating its storage and handling. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Z-L-Tyrosine DCHA for researchers new to its use in protein science.

Physicochemical Properties

The dicyclohexylammonium salt of N-benzyloxycarbonyl-L-tyrosine is a stable, crystalline solid. Its properties make it a convenient form for the storage and handling of Z-L-Tyrosine prior to its use in synthetic applications.

| Property | Value | Reference |

| Synonyms | N-Carbobenzoxy-L-tyrosine dicyclohexylamine salt, this compound | [1] |

| CAS Number | 7278-35-5 | [1] |

| Molecular Formula | C₂₉H₄₀N₂O₅ | [1] |

| Molecular Weight | 496.64 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 188-199 °C | [2] |

| Optical Rotation | [α]D²⁰ = -26 ± 2º (c=1 in MeOH) | [2] |

| Solubility | Sparingly soluble in water. |

Core Applications in Protein Research

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS) . The Z-group serves as a temporary protecting group for the N-terminus of the tyrosine residue, preventing unwanted reactions during the coupling of subsequent amino acids in the peptide chain. The DCHA salt form is not directly used in the coupling reaction but must first be converted to the free acid.

The hydroxyl group of the tyrosine side chain is also reactive and typically requires protection during SPPS to prevent side reactions such as acylation.[3] Common protecting groups for the tyrosine side chain include tert-butyl (tBu) and benzyl (Bzl).

Experimental Protocols

Conversion of this compound Salt to the Free Acid

Prior to its use in peptide synthesis, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid of Z-L-Tyrosine.

Principle: The DCHA salt is treated with a strong acid to protonate the carboxylate and form the free carboxylic acid, while the dicyclohexylamine is converted to its corresponding salt, which can be separated.

Materials:

-

This compound salt

-

Ethyl acetate

-

10% Phosphoric acid solution

-

Anhydrous sodium sulfate

-

Deionized water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate.

-

Under stirring, add 10% phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower aqueous phase should be 2-3.

-

Transfer the mixture to a separatory funnel and separate the aqueous phase.

-

Wash the organic phase once with 2 volume parts of 10% phosphoric acid.

-

Extract the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the sodium sulfate.

-

Evaporate the filtrate to dryness in vacuo to obtain the free Z-L-Tyrosine, which will likely be an oil or a solid.

Caption: Conversion of this compound to its free acid form.

Incorporation of Z-L-Tyrosine into a Peptide Chain via SPPS

This protocol outlines the general steps for coupling Z-L-Tyrosine to a growing peptide chain on a solid support. This example assumes a standard Fmoc-based SPPS strategy where the Z-group is used for the N-terminal protection of the tyrosine to be added. Note that for subsequent steps in the peptide synthesis, a different N-terminal protecting group strategy (like Fmoc or Boc) would be used for the incoming amino acids. The Z-group is typically removed at the end of the synthesis under different conditions.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Z-L-Tyrosine (free acid, from the protocol above)

-

Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 20-30 minutes.[4]

-

Amino Acid Activation: In a separate vessel, dissolve Z-L-Tyrosine (e.g., 3 equivalents relative to the resin loading) and a coupling agent (e.g., DCC and HOBt, or HATU, 3 equivalents each) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for a few minutes.

-

Coupling: Drain the DMF from the swollen resin and add the activated Z-L-Tyrosine solution. Shake the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 15-30 minutes, followed by washing.

-

Confirmation of Coupling: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete (i.e., no free primary amines remain).[5] If the test is positive, the coupling step should be repeated.

-

Deprotection of Z-group (if it's the final residue) or continuation of synthesis: The Z-group is stable to the conditions used for Fmoc removal (piperidine in DMF). It is typically removed during the final cleavage from the resin using strong acids like HBr in acetic acid or through catalytic hydrogenation. If more amino acids are to be added using Fmoc chemistry, the process would continue with the deprotection of the Fmoc group of the previously coupled amino acid.

Caption: Workflow for Z-L-Tyrosine coupling in Solid-Phase Peptide Synthesis.

Biological Context: L-Tyrosine in Signaling Pathways

While this compound is a synthetic reagent, the unmodified amino acid, L-Tyrosine, is a crucial precursor for the biosynthesis of several important signaling molecules in the body, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[[“]][7] Understanding this pathway provides context for the biological significance of tyrosine residues in proteins and peptides being synthesized.

The synthesis of catecholamines from L-tyrosine is a multi-step enzymatic process.[8][9] The rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[1][10]

Caption: Biosynthesis of catecholamines from L-Tyrosine.

Conclusion

This compound is a valuable reagent for researchers engaged in peptide synthesis. Its stability and crystalline nature make it an excellent choice for the storage and handling of N-terminally protected L-Tyrosine. By following the appropriate protocols for the conversion to its free acid form and subsequent coupling in SPPS, researchers can effectively incorporate this important amino acid into their target peptides. A thorough understanding of the principles of peptide synthesis, including the strategic use of protecting groups, is essential for the successful application of this compound in protein research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Bot Detection [iris-biotech.de]

- 6. Is tyrosine a precursor to catecholamines such as dopamine and norepinephrine? - Consensus [consensus.app]

- 7. Tyrosine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Z-L-Tyrosine Dicyclohexylammonium Salt in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-α-Benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine dcha), a key reagent in peptide synthesis. While preliminary studies on the direct biological activities of this compound are not available in the current body of scientific literature, its utility as a protected amino acid building block is well-established. This document will focus on its chemical properties, synthesis applications, and the protocols for its use.

Core Concepts: The Role of this compound in Peptide Synthesis

Z-L-Tyrosine dicyclohexylammonium salt is a derivative of the amino acid L-tyrosine, which has been modified with two key chemical groups to facilitate its use in the controlled, stepwise synthesis of peptides.[1][2]

-

The Benzyloxycarbonyl (Z) Group: This group is attached to the α-amino group of L-tyrosine, acting as a temporary protecting group.[1][2] This protection is crucial to prevent the amino group from reacting out of turn during the formation of a peptide bond, where the carboxyl group of another amino acid is activated for coupling. The Z-group is stable under the conditions of peptide bond formation but can be selectively removed later in the synthesis, typically by catalytic hydrogenation.[2]

-

The Dicyclohexylammonium (DCHA) Salt: The carboxylic acid group of Z-L-Tyrosine is reacted with dicyclohexylamine to form a stable, crystalline salt. This salt form offers several advantages over the free acid, including improved stability for long-term storage and easier handling due to its solid, crystalline nature. Before Z-L-Tyrosine can be used in a coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid.

In essence, this compound serves as a stable and protected form of L-tyrosine, allowing for its precise incorporation into a growing peptide chain.

Data Presentation: Physicochemical Properties

Quantitative data on the direct biological activity of this compound is not available. However, the physicochemical properties of the parent compound, N-Benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine), are well-documented and crucial for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C17H17NO5 | [3][4][5] |

| Molecular Weight | 315.32 g/mol | [3][5][6] |

| Melting Point | 55-60 °C (may contain up to 10% water) | [4] |

| 57-60 °C | [6] | |

| Solubility | Water: 1.53 g/L at 25 °C | [6] |

| Soluble in: Acetic Acid (sparingly), DMSO (slightly), Methanol (sparingly) | [6] | |

| Appearance | White to pale cream powder/solid | [4][6] |

Experimental Protocols

The use of this compound in peptide synthesis involves two main stages: the conversion of the salt to the free acid and the subsequent coupling to the N-terminus of a peptide chain.

Liberation of the Free Acid from the DCHA Salt

Objective: To remove the dicyclohexylammonium counterion and regenerate the free carboxylic acid of Z-L-Tyrosine for subsequent activation and coupling.

Materials:

-

Z-L-Tyrosine dicyclohexylammonium salt

-

Ethyl acetate or Dichloromethane (DCM)

-

1 M aqueous solution of citric acid or potassium bisulfate (KHSO₄)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the this compound salt in ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic solution with an equal volume of 1 M citric acid or KHSO₄ solution. Repeat the wash two more times to ensure complete removal of the dicyclohexylamine.

-

Wash the organic layer with brine to remove any remaining aqueous acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid as a solid or oil.

Peptide Coupling using Z-L-Tyrosine

Objective: To form a peptide bond between the carboxylic acid of Z-L-Tyrosine and the free amino group of another amino acid or peptide. This protocol describes a common solution-phase coupling method using a carbodiimide reagent.

Materials:

-

Z-L-Tyrosine (free acid from the previous step)

-

The amino acid or peptide with a free N-terminus (e.g., H-Ala-OMe)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) as a coupling reagent

-

1-Hydroxybenzotriazole (HOBt) or other coupling additives to suppress side reactions

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as the solvent

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

Procedure:

-

Dissolve the Z-L-Tyrosine and HOBt in anhydrous DCM or DMF under an inert atmosphere.

-

In a separate flask, dissolve the amino acid or peptide with the free N-terminus in anhydrous DCM or DMF.

-

Cool the Z-L-Tyrosine solution to 0 °C in an ice bath.

-

Add the DCC or DIC to the cooled Z-L-Tyrosine solution and stir for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Add the solution of the N-terminally deprotected amino acid or peptide to the activated Z-L-Tyrosine mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the DCU precipitate (if DCC was used).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting Z-protected dipeptide by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Chemical structure of this compound.

Caption: General workflow for using this compound in peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N-Benzyloxycarbonyl-L-tyrosine, 99%, may contain up to ca 10% water, Thermo Scientific Chemicals 25 g [thermofisher.com]

- 5. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Benzyloxycarbonyl-L-tyrosine , 98% , 1164-16-5 - CookeChem [cookechem.com]

Methodological & Application

Application Notes and Protocols for the Deprotection of Z-L-Tyrosine DCHA Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the deprotection of N-α-benzyloxycarbonyl-L-tyrosine dicyclohexylammonium (Z-L-Tyrosine DCHA) salt to yield L-Tyrosine. The procedure involves a two-step process: the removal of the dicyclohexylammonium (DCHA) salt to liberate the free acid, followed by the catalytic hydrogenation to remove the benzyloxycarbonyl (Z) protecting group.

Introduction

Z-L-Tyrosine is a common intermediate in peptide synthesis and the development of various pharmaceuticals. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amino functionality of amino acids due to its stability under various conditions and its facile removal by catalytic hydrogenation. Often, Z-protected amino acids are supplied as dicyclohexylammonium (DCHA) salts to improve their crystallinity and handling properties. This protocol outlines the efficient conversion of the stable this compound salt to the final, unprotected L-Tyrosine.

Data Summary

The following table summarizes the expected quantitative data for the deprotection protocol. Please note that actual yields and purity may vary depending on the specific experimental conditions and the purity of the starting material.

| Step | Product | Typical Yield (%) | Typical Purity (%) | Analytical Method |

| DCHA Salt Removal | Z-L-Tyrosine | 95-99 | >98 | TLC, ¹H NMR |

| Z-Group Deprotection | L-Tyrosine | 90-98 | >99 | HPLC, ¹H NMR |

Experimental Protocols

Part 1: Removal of the Dicyclohexylammonium (DCHA) Salt

This procedure converts the this compound salt to the free Z-L-Tyrosine acid.

Materials:

-

This compound salt

-

Ethyl acetate (EtOAc)

-

10% (w/v) Phosphoric acid (H₃PO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber)

-

TLC eluent: e.g., Dichloromethane:Methanol (9:1)

Procedure:

-

Suspension: In a separatory funnel, suspend one part of this compound salt in 5-10 volume parts of ethyl acetate.

-

Acidification: While stirring, add 10% phosphoric acid solution dropwise until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be approximately 2-3.

-

Phase Separation: Separate the lower aqueous phase.

-

Washing: Wash the organic (ethyl acetate) phase once with 2 volume parts of 10% phosphoric acid solution.

-

Extraction: Extract the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.

-

Monitoring: Monitor the completion of the salt removal by TLC. Spot the starting DCHA salt, the organic layer, and a co-spot on a silica gel plate. The free acid should have a different Rf value than the salt.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. The resulting Z-L-Tyrosine is typically obtained as a white solid or a viscous oil.

Part 2: Deprotection of the Benzyloxycarbonyl (Z) Group by Catalytic Hydrogenation

This procedure removes the Z-group from Z-L-Tyrosine to yield L-Tyrosine.

Materials:

-

Z-L-Tyrosine (from Part 1)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

-

Filtration apparatus (e.g., Celite® or a syringe filter)

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve the Z-L-Tyrosine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. A new spot corresponding to L-Tyrosine should appear at a lower Rf.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude L-Tyrosine.

-

Purification by Recrystallization:

-

Dissolve the crude L-Tyrosine in a minimum amount of hot deionized water.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the L-Tyrosine crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[1][2][3]

-

Visualizations

Caption: Experimental workflow for the deprotection of this compound salt.

References

Application Notes and Protocols for the Use of Z-L-Tyrosine DCHA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of N-α-benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt (Z-L-Tyrosine DCHA) in solid-phase peptide synthesis (SPPS). This document outlines the necessary preparatory steps, detailed coupling and deprotection protocols, and strategies to mitigate potential side reactions, ensuring the successful incorporation of Z-L-Tyrosine into peptide sequences.

Introduction to Z-L-Tyrosine in Peptide Synthesis

Z-L-Tyrosine is a valuable building block in peptide synthesis, where the benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino function. The Z-group offers an alternative to the more common Fmoc and Boc protecting groups and is particularly useful in specific synthetic strategies due to its unique deprotection conditions. It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, thus providing an orthogonal protection scheme.[1][2] The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the amino acid derivative.[3] However, it necessitates conversion to the free acid prior to its use in SPPS.[3]

The primary method for the removal of the Z-group is through catalytic transfer hydrogenation, a mild and efficient technique that can be performed on the solid support.[4][5][6] This approach avoids the use of strong acids, which can be detrimental to sensitive peptide sequences.

Experimental Protocols

Conversion of this compound Salt to the Free Acid

Prior to its use in SPPS, the dicyclohexylammonium salt of Z-L-Tyrosine must be converted to the free acid.[3]

Materials:

-

This compound salt

-

Ethyl acetate

-

10% Phosphoric acid solution

-

Water (deionized)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate.[3]

-

While stirring, add 10% phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible.[3] The pH of the lower aqueous phase should be between 2 and 3.[3]

-

Separate the aqueous phase.

-

Wash the organic phase once with two volume parts of 10% phosphoric acid.[3]

-

Extract the organic phase three times with two volume parts of water. The pH of the final aqueous wash should be ≥4.[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid of Z-L-Tyrosine, which will likely be an oil or a solid.[3]

Solid-Phase Peptide Synthesis Workflow

The general workflow for incorporating Z-L-Tyrosine into a peptide sequence on a solid support involves the following key steps:

Caption: General workflow for SPPS incorporating Z-L-Tyrosine.

Coupling of Z-L-Tyrosine (Free Acid)

Standard coupling protocols can be employed for the incorporation of Z-L-Tyrosine. The choice of coupling reagent can influence the efficiency of the reaction.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Z-L-Tyrosine (free acid)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

Procedure (using HBTU):

-

Swell the resin in DMF (approx. 10 mL per gram of resin) for 15-30 minutes.[1]

-

If the N-terminus of the resin-bound peptide is protected, perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc).

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve 3-5 equivalents of Z-L-Tyrosine (free acid) and 3-5 equivalents of HBTU in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated Z-L-Tyrosine solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Deprotection of the N-terminal Z-Group via Catalytic Transfer Hydrogenation

This method allows for the selective removal of the Z-group while other protecting groups, such as t-butyl ethers and esters, remain intact.

Materials:

-

Resin-bound peptide with an N-terminal Z-group

-

Palladium catalyst (e.g., Pd(OAc)₂, Palladium on Carbon)

-

Hydrogen donor (e.g., Ammonium formate, 1,4-cyclohexadiene)[4][7]

-

Solvent (e.g., DMF)

Procedure:

-

Swell the Z-protected peptide-resin in DMF.

-

In a separate flask, prepare the catalyst solution. For in-situ generation of palladium black, dissolve palladium(II) acetate in DMF and add ammonium formate.[4]

-

Add the catalyst solution to the resin.

-

Agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the peptide sequence and the specific conditions.

-

Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Once the deprotection is complete, filter the resin to remove the catalyst.

-

Wash the resin extensively with DMF, water, and DCM to remove all traces of the catalyst and byproducts.

Data Presentation

The efficiency of each step is crucial for the overall yield and purity of the final peptide.[8] While specific quantitative data for Z-L-Tyrosine can vary based on the peptide sequence and reaction conditions, the following table provides expected outcomes and potential issues.

| Step | Parameter | Expected Outcome | Potential Issues & Mitigation |

| DCHA Salt Conversion | Yield of Free Acid | > 95% | Incomplete conversion. Ensure pH of the aqueous phase is 2-3.[3] |

| Coupling | Coupling Efficiency | > 99% with HBTU | Incomplete coupling.[2] Monitor with Kaiser test and perform a second coupling if necessary. |

| Z-Group Deprotection | Deprotection Yield | > 95% | Incomplete deprotection.[4] Optimize reaction time and catalyst loading. Poisoning of the catalyst by sulfur-containing residues. |

| Final Cleavage | Overall Yield | Sequence-dependent | Side reactions.[9] Use appropriate scavengers in the cleavage cocktail. |

Potential Side Reactions and Mitigation

Several side reactions can occur during the synthesis of peptides containing tyrosine.

-

Alkylation of the Tyrosine Side Chain: The electron-rich phenol side chain of tyrosine is susceptible to alkylation by carbocations generated during the cleavage of t-butyl-based protecting groups. To prevent this, the hydroxyl group of tyrosine is typically protected (e.g., as a t-butyl ether) if a Boc-based strategy is used for other residues. When using a Z-group strategy, the choice of orthogonal side-chain protecting groups is crucial.

-

Catalyst Poisoning: If the peptide sequence contains sulfur-containing amino acids such as cysteine or methionine, the palladium catalyst used for Z-group deprotection can be poisoned, leading to incomplete or failed deprotection. In such cases, a larger amount of catalyst or alternative deprotection methods may be necessary.

-

Premature Deprotection: While the Z-group is stable to the conditions used for Fmoc and Boc removal, prolonged exposure to strong acids can lead to its partial cleavage. Careful planning of the orthogonal protection strategy is essential.[1]

Logical Relationships in the SPPS Cycle

The following diagram illustrates the logical relationship of the key steps in a single cycle of solid-phase peptide synthesis.

Caption: A single cycle of amino acid addition in SPPS.

By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate Z-L-Tyrosine into their target peptides, leveraging the unique advantages of the benzyloxycarbonyl protecting group in their synthetic strategies.

References

- 1. peptide.com [peptide.com]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. researchgate.net [researchgate.net]

- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. peptide.com [peptide.com]

Application Note and Protocol for HPLC Analysis of Z-L-Tyrosine DCHA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine) is a crucial intermediate in peptide synthesis and the development of peptidomimetic drugs. It is frequently supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and crystallinity, as the free acid can be non-crystalline and less stable.[1] For quantitative analysis and purity assessment by High-Performance Liquid Chromatography (HPLC), proper sample preparation is paramount. This involves dissolving the salt and ensuring the analyte is in a suitable form for chromatographic separation. This document provides a detailed protocol for the preparation and HPLC analysis of Z-L-Tyrosine DCHA salt.

Solubility and Dissociation of this compound

The dicyclohexylamine salt of Z-L-Tyrosine is designed to improve the handling and stability of the protected amino acid.[1] In solution, particularly under the conditions of a typical reversed-phase HPLC mobile phase, the salt is expected to dissociate into the Z-L-Tyrosine anion and the dicyclohexylammonium cation.[2]

Table 1: Solubility of L-Tyrosine in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x10^5) |

| Water | 2.6 - 3.0 |

| Methanol (Pure) | 1.5 |

| Ethanol (Pure) | 0.8 |

| n-Propanol (Pure) | 0.4 |

| Dimethyl Sulfoxide (DMSO) (Pure) | 150 |

Note: This data is for the parent amino acid L-Tyrosine and should be used as a general guideline. The Z-protecting group and the DCHA salt form will alter the solubility profile.

For practical purposes in HPLC analysis, the goal is to achieve a sufficient concentration in a solvent compatible with the mobile phase. A common starting point is to dissolve the this compound salt in the mobile phase itself or in a strong organic solvent like methanol, acetonitrile, or DMSO, followed by dilution with the mobile phase.

Experimental Protocols

Liberation of Z-L-Tyrosine from its DCHA Salt (for reference and specific applications)

In some instances, it may be necessary to isolate the free Z-L-Tyrosine from its DCHA salt prior to analysis or for use in synthesis. It is crucial to avoid hydrochloric acid for this purpose, as it forms a sparingly soluble dicyclohexylammonium chloride.[1] Phosphoric acid is a suitable alternative.[1]

Protocol:

-

Suspend one part of the this compound salt in 5-10 volumes of ethyl acetate or another suitable organic solvent.

-

While stirring, add 10% phosphoric acid dropwise until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.[1]

-

Separate the aqueous layer.

-

Wash the organic layer with a small volume of 10% phosphoric acid, followed by several washes with water until the pH of the aqueous wash is neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the free Z-L-Tyrosine.

Preparation of this compound for HPLC Analysis

For routine HPLC analysis, complete liberation of the free acid is often not necessary, as the acidic mobile phase will facilitate the dissociation of the salt on the column.

Protocol:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound salt.

-

Dissolve the salt in a suitable solvent. A good starting point is the mobile phase to be used for the HPLC analysis. Alternatively, methanol or acetonitrile can be used. If solubility is an issue, a small amount of DMSO can be used, but ensure it is compatible with the HPLC method and does not interfere with the detection.

-

Working Standard Preparation: Dilute the stock solution with the mobile phase to achieve a concentration within the desired calibration range (e.g., 0.1 - 1.0 mg/mL).

-

Sample Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to remove any particulates.

Recommended HPLC Method

This method is a general starting point and may require optimization based on the specific HPLC system and column used. Reversed-phase chromatography is the most common technique for analyzing protected amino acids.

Table 2: HPLC Parameters for Z-L-Tyrosine Analysis

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 90%) over 15-20 minutes to elute the compound. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm or 220 nm |

| Injection Volume | 10 µL |

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Dissociation of this compound salt in solution.

References

Application Notes and Protocols for the Coupling of Z-L-Tyrosine Dicyclohexylamine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Tyrosine, protected at the N-terminus with a benzyloxycarbonyl (Z) group, is a crucial building block in the synthesis of peptides and peptidomimetics. Its dicyclohexylamine (dcha) salt form enhances stability and simplifies handling. However, for its incorporation into a peptide sequence, the dicyclohexylamine must be removed to liberate the free carboxylic acid, which is then activated for coupling with the amino group of another amino acid or peptide. This document provides a detailed, step-by-step guide for the efficient coupling of Z-L-Tyrosine dcha, covering the initial deprotection, the coupling reaction, and subsequent purification of the resulting peptide.

Data Summary

The following table summarizes typical quantitative data associated with the coupling of Z-L-Tyrosine. Yields and purity are dependent on the specific amino acid being coupled, the coupling reagents, and the purification method employed.

| Parameter | Typical Value | Notes |

| Deprotection Yield of Z-L-Tyrosine | >95% | Removal of dicyclohexylamine is typically a high-yielding step. |

| Coupling Reaction Yield | 70-90% | Highly dependent on coupling partner and reaction conditions. |

| Purity after Work-up | 80-95% | Initial purity before chromatographic purification. |

| Final Purity after RP-HPLC | >98% | Achievable with optimized chromatographic conditions. |

Experimental Protocols